Diethyl(formylamino)(4-nitrobenzyl)propanedioate
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Overview
Description
Diethyl(formylamino)(4-nitrobenzyl)propanedioate is an organic compound with a complex structure that includes a formylamino group, a nitrobenzyl group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(formylamino)(4-nitrobenzyl)propanedioate typically involves the alkylation of diethyl malonate with 4-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 4-nitrobenzyl bromide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl(formylamino)(4-nitrobenzyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium ethoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the formyl group to a hydroxyl group.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Diethyl(formylamino)(4-nitrobenzyl)propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl(formylamino)(4-nitrobenzyl)propanedioate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler compound with similar reactivity in alkylation reactions.
Diethyl(4-nitrobenzyl)phosphonate: Shares the nitrobenzyl group but has different reactivity due to the presence of a phosphonate group.
Uniqueness
Diethyl(formylamino)(4-nitrobenzyl)propanedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
6265-86-7 |
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Molecular Formula |
C15H18N2O7 |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
diethyl 2-formamido-2-[(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H18N2O7/c1-3-23-13(19)15(16-10-18,14(20)24-4-2)9-11-5-7-12(8-6-11)17(21)22/h5-8,10H,3-4,9H2,1-2H3,(H,16,18) |
InChI Key |
QAWCPXYLNGUKRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)NC=O |
Origin of Product |
United States |
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